molecular formula C6H11NaO4S3 B12959699 O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt CAS No. 93894-04-3

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt

Cat. No.: B12959699
CAS No.: 93894-04-3
M. Wt: 266.3 g/mol
InChI Key: TWBLZQKNRCLHCV-UHFFFAOYSA-M
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Description

Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate is a chemical compound with the molecular formula C6H11NaO4S3. It is known for its unique structure, which includes both sulfonate and dithiocarbonate functional groups. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate typically involves the reaction of 3-mercaptopropane-1-sulfonic acid with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium ethoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is usually purified by recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate involves its ability to interact with various molecular targets through its functional groups. The sulfonate group can form strong ionic interactions with positively charged sites, while the dithiocarbonate group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modify the activity of enzymes, proteins, and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-((ethoxythioxomethyl)thio)propane-1-sulfonate
  • Potassium 3-((ethoxycarbonothioyl)sulfanyl)-1-propanesulfonate
  • O-Ethyl-S-(3-sulfopropyl)-dithiocarbonate potassium salt

Uniqueness

Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate is unique due to its specific combination of sulfonate and dithiocarbonate groups, which confer distinct reactivity and functional properties. This makes it particularly useful in applications requiring both ionic and covalent interactions .

Properties

CAS No.

93894-04-3

Molecular Formula

C6H11NaO4S3

Molecular Weight

266.3 g/mol

IUPAC Name

sodium;3-ethoxycarbothioylsulfanylpropane-1-sulfonate

InChI

InChI=1S/C6H12O4S3.Na/c1-2-10-6(11)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1

InChI Key

TWBLZQKNRCLHCV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=S)SCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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